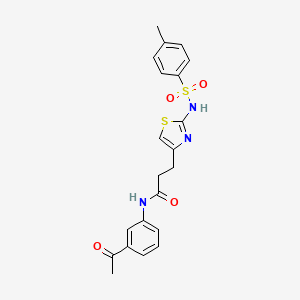
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thiazole-based derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation. Inhibition of COX-2 activity by N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide results in reduced production of prostaglandins, leading to reduced inflammation and pain. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2, resulting in reduced production of prostaglandins and reduced inflammation and pain. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential applications in drug development, making it a well-characterized compound. However, one limitation of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide. One area of interest is the development of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, which may provide insights into its potential applications in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide in animal models and clinical trials. Overall, research on N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has the potential to lead to the development of new drugs for the treatment of inflammation and cancer.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential applications in drug development. Several studies have shown that this compound exhibits anti-inflammatory and anti-cancer effects. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Inhibition of COX-2 activity by N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide results in reduced inflammation and pain. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-14-6-9-19(10-7-14)30(27,28)24-21-23-18(13-29-21)8-11-20(26)22-17-5-3-4-16(12-17)15(2)25/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWCQBLUPYTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206545.png)
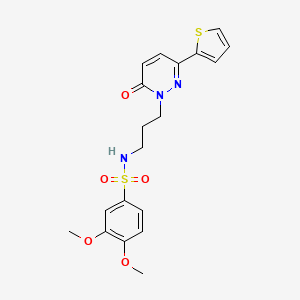
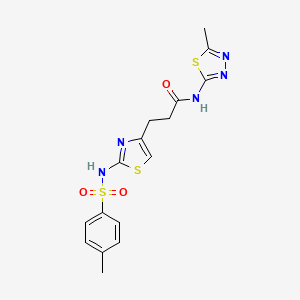
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3206569.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206574.png)



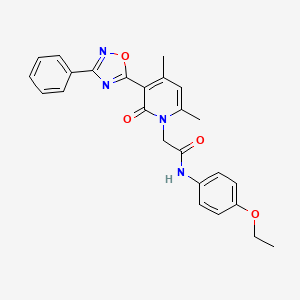
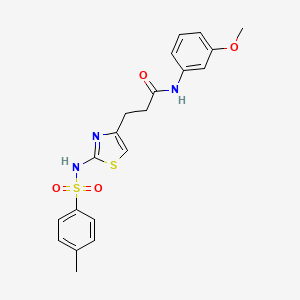

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206633.png)

